
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacology
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has been extensively studied for its potential as a therapeutic agent. It acts as a ligand for various receptors, suggesting possible applications in treating conditions such as:
- Neurological Disorders : The compound's interaction with neurotransmitter receptors may offer insights into treatments for anxiety, depression, and other mood disorders.
- Metabolic Disorders : Preliminary studies indicate that it may influence metabolic pathways, making it a candidate for addressing obesity and diabetes-related conditions.
- Allergic Reactions : Its receptor binding properties could also be beneficial in developing antihistamines or other allergy treatments.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:
- Synthesis of Analogues : Researchers can modify the piperidine or phenoxy components to create analogues with improved efficacy or reduced side effects.
- Drug Development : The compound is being explored in the development of new drugs targeting specific biological pathways .
Biological Studies
The compound has been utilized in various biological studies to understand its mechanism of action:
- Ligand-Receptor Interaction Studies : Investigations into how the compound interacts with specific receptors help elucidate its potential therapeutic effects.
- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of the compound in treating various diseases.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the reaction of 3-(chloromethyl)phenol with piperidine.
- Subsequent Reactions : This is followed by a reaction with 3-chloropropan-1-amine under controlled conditions (e.g., using solvents like dichloromethane or ethanol).
- Yield Optimization : Techniques such as continuous flow reactors may be employed to enhance yield and purity during industrial production .
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Structure and Properties
- IUPAC Name: 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine
- Molecular Formula : C₁₅H₂₄N₂O
- Molecular Weight : 248.36 g/mol
- CAS Numbers : 73278-98-5 (free base), 87766-25-4 (dihydrochloride salt) .
- Physical Form : Typically exists as a dihydrochloride salt (C₁₅H₂₆Cl₂N₂O, MW 321.3 g/mol), a hygroscopic solid with hazardous properties (H302, H314, H335 warnings) .
Comparison with Structurally Similar Compounds
Piperidine-Containing Analogs
a) 3-(Piperidin-1-yl)propan-1-amine
- Structure: Lacks the phenoxy group; shorter chain (propyl vs. phenoxypropanamine).
- Applications : Intermediate in synthesizing histamine H₃ receptor antagonists and anticancer agents .
- Key Difference: Absence of aromatic phenoxy group reduces target specificity compared to the parent compound .
b) 4-(Piperidin-1-yl)butan-1-amine
- Structure: Extended butyl chain instead of propanamine-phenoxy.
- Impact : Longer chains may alter pharmacokinetics (e.g., solubility, membrane permeability) but reduce metabolic stability .
c) DMH3 (N,N-dimethyl-3-(4-(quinolin-4-yl)phenoxy)propan-1-amine)
- Structure: Quinoline-pyrazolopyrimidine substituent replaces piperidinylmethyl.
- Activity : Exhibits skeletal development modulation via BMP pathways but lower potency than the parent compound in receptor binding assays .
Heterocyclic Amine Derivatives
a) 3-(Azetidin-1-yl)propan-1-amine
- Structure : Azetidine (4-membered ring) instead of piperidine.
- Impact : Smaller ring size reduces conformational flexibility, limiting interactions with bulkier biological targets .
b) 3-(Oxan-4-yl)propan-1-amine
- Structure : Tetrahydropyran (oxygen-containing 6-membered ring) replaces piperidine.
- Properties : Enhanced solubility due to oxygen’s polarity but reduced basicity compared to piperidine .
c) 3-(Pyridin-4-yl)propan-1-amine
- Structure : Pyridine ring introduces aromatic nitrogen.
Phenoxypropanamine Derivatives with Varied Substituents
a) OX03771 (N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine)
- Structure : Styryl group instead of piperidinylmethyl.
- Activity: (E)-olefin geometry critical for potency; analogs with rigid substituents (quinoline, benzothiazole) show reduced activity .
b) OX03393 (3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)
- Structure : Benzothiazole substituent.
- Performance : Retains ~70% potency of OX03771, suggesting heteroaromatic groups partially compensate for lost flexibility .
c) OX03387 [(E)-3-(2-Fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]
- Structure : Fluorine substitution on the aromatic ring.
- Impact : Fluorine’s electronegativity enhances binding affinity but reduces metabolic stability .
Physicochemical and Pharmacokinetic Comparison
*Predicted using fragment-based methods.
Biological Activity
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with a CAS number of 73278-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- Purity : Typically maintained at high levels for research applications.
The compound is often stored under specific conditions to maintain stability and prevent degradation, typically in an inert atmosphere at temperatures between 2-8°C .
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that are critical in various physiological processes .
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential antimicrobial properties .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of derivatives similar to this compound against various bacterial strains. The results indicated significant efficacy against Pseudomonas putida, suggesting that modifications to the piperidine structure could enhance activity . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays were conducted using different cancer cell lines. The compound demonstrated variable IC50 values depending on the cell type, indicating selective cytotoxic effects which could be leveraged for targeted cancer therapies .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies have shown that small modifications can significantly impact its pharmacological profile:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the piperidine ring can alter binding affinity and selectivity for target enzymes and receptors. For instance, adding electron-donating groups has been correlated with increased potency against specific targets .
Q & A
Q. Basic: What are the key steps and challenges in synthesizing 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, and how is purity ensured?
Methodological Answer:
The synthesis typically involves three stages:
Alkylation : Reaction of 3-hydroxybenzaldehyde with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in solvents like ethanol or dichloromethane at reflux (~80°C) to form the phenoxypropyl intermediate .
Reductive Amination : Condensation of the intermediate with piperidine using NaBH₃CN or H₂/Pd-C in methanol to introduce the piperidinylmethyl group .
Salt Formation : Conversion to the dihydrochloride salt using HCl gas in anhydrous ether to improve stability and solubility .
Purity Challenges :
- Byproducts from incomplete alkylation or over-reduction require purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H NMR (absence of peaks at δ 2.8–3.1 ppm, indicative of unreacted piperidine) .
Q. Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation employs:
- ¹H/¹³C NMR :
- Phenoxy group: Aromatic protons at δ 6.7–7.2 ppm (multiplet, 4H) and oxygen-linked CH₂ at δ 4.1 ppm (triplet) .
- Piperidine moiety: N-methyl protons at δ 2.4–2.6 ppm (multiplet) and CH₂-NH₂ at δ 2.9 ppm (broad singlet) .
- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.2 (free base) and [M+2HCl]⁺ at m/z 348.3 (salt) .
Q. Advanced: What pharmacological targets are associated with this compound, and how are binding affinities quantified?
Methodological Answer:
The compound interacts with:
- GPR119 Receptor :
- Assay : cAMP accumulation in HEK293 cells transfected with human GPR118. EC₅₀ values are determined via ELISA (range: 50–200 nM) .
- 5-HT3 Receptor :
- Radioligand Displacement : Competition assays using [³H]GR65630 in N1E-115 cells. Kᵢ values are calculated using Cheng-Prusoff equations (reported Kᵢ: ~120 nM) .
- Dopamine D2 Receptor :
- Functional Antagonism : Inhibition of quinpirole-induced β-arrestin recruitment in CHO-K1 cells (IC₅₀: ~300 nM) .
Key Data :
Target | Assay Type | Affinity (nM) | Reference |
---|---|---|---|
GPR119 | cAMP ELISA | 78 ± 12 | |
5-HT3 | Radioligand binding | 115 ± 18 | |
Dopamine D2 | β-arrestin recruitment | 310 ± 45 |
Q. Advanced: How do structural modifications influence bioactivity in SAR studies?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Phenoxy Chain Length :
- Shortening to C2 (vs. C3) reduces GPR119 affinity by 10-fold, likely due to steric mismatch in the binding pocket .
- Piperidine Substitution :
- N-Methylation enhances 5-HT3 antagonism (Kᵢ improves from 120 nM to 45 nM) but reduces D2 selectivity .
- Amine Functionalization :
Experimental Workflow :
Molecular Docking : Glide SP scoring in Maestro (Schrödinger) predicts binding poses .
In Vitro Validation : Dose-response curves for analogs synthesized via parallel chemistry .
Q. Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies (e.g., GPR119 EC₅₀ ranging from 50–500 nM) arise from:
- Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or cAMP detection kits (ELISA vs. HTRF) .
- Impurity Profiles : Residual solvents (e.g., DMF) in early syntheses may non-specifically inhibit receptors .
Resolution Strategies :
- Orthogonal Assays : Confirm GPR119 activity via both cAMP and β-arrestin recruitment assays .
- Impurity Profiling : LC-MS quantification of synthesis byproducts (e.g., N-acetyl derivatives) .
Q. Advanced: What analytical methods are optimal for detecting this compound as a pharmaceutical impurity?
Methodological Answer:
For roxatidine impurity profiling:
- HPLC Method :
- LC-MS/MS :
Validation Parameters :
Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSXCZMVUMSITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436937 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-98-5 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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